Electrophilic Warhead Capability: Chloroacetamide vs. Non-Halogenated Acetamide and Triazolylthioacetamide Analogs
The 2-chloroacetamide group in the target compound is a recognized cysteine-reactive electrophilic warhead, capable of forming irreversible covalent adducts with nucleophilic protein residues [1]. In contrast, the closest commercially available analogs—N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide (non-halogenated) and N-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furanyl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide (MLSMR SMR000152309)—lack this electrophilic functionality [2]. The chloroacetamide moiety has been experimentally validated to deplete target proteins in cellular assays by covalent engagement, a mechanistic advantage not achievable with the non-covalent analogs [1].
| Evidence Dimension | Covalent cysteine-reactivity (presence of electrophilic warhead) |
|---|---|
| Target Compound Data | Contains 2-chloroacetamide warhead; documented in covalent inhibitor literature |
| Comparator Or Baseline | Non-halogenated analog (acetamide) and triazolylthioacetamide analog (SMR000152309) lack electrophilic warhead |
| Quantified Difference | Qualitative categorical difference (covalent vs. non-covalent mechanism); no direct comparative biochemical IC50 data available for this scaffold |
| Conditions | Biochemical and cellular target engagement assays leveraging the chloroacetamide warhead (class inference from chloroacetamide-containing probes, e.g., FGFR inhibitors [1]) |
Why This Matters
For researchers developing irreversible chemical probes or covalent inhibitors, the chloroacetamide warhead is a critical structural requirement that cannot be met by non-halogenated or thioether-linked analogs, directly influencing target residence time and pharmacodynamic properties.
- [1] Galvani, E., Giovannetti, E., Perozzi, D., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. https://doi.org/10.3389/fonc.2019.00179 View Source
- [2] BindingDB. (2025). BDBM57231: N-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furanyl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide (MLSMR SMR000152309). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=57231 View Source
